Cas no 1997615-25-4 (1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride)

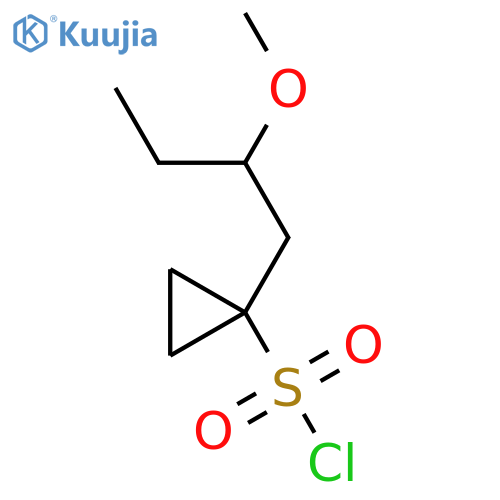

1997615-25-4 structure

商品名:1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride

- EN300-1143357

- 1997615-25-4

-

- インチ: 1S/C8H15ClO3S/c1-3-7(12-2)6-8(4-5-8)13(9,10)11/h7H,3-6H2,1-2H3

- InChIKey: AVGNNVUHIMWEQF-UHFFFAOYSA-N

- ほほえんだ: ClS(C1(CC(CC)OC)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 226.0430432g/mol

- どういたいしつりょう: 226.0430432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143357-1.0g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 1g |

$1371.0 | 2023-06-09 | ||

| Enamine | EN300-1143357-10g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 10g |

$6082.0 | 2023-10-26 | |

| Enamine | EN300-1143357-0.5g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 0.5g |

$1357.0 | 2023-10-26 | |

| Enamine | EN300-1143357-10.0g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 10g |

$5897.0 | 2023-06-09 | ||

| Enamine | EN300-1143357-0.05g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 0.05g |

$1188.0 | 2023-10-26 | |

| Enamine | EN300-1143357-2.5g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 2.5g |

$2771.0 | 2023-10-26 | |

| Enamine | EN300-1143357-5.0g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 5g |

$3977.0 | 2023-06-09 | ||

| Enamine | EN300-1143357-1g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 1g |

$1414.0 | 2023-10-26 | |

| Enamine | EN300-1143357-5g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 5g |

$4102.0 | 2023-10-26 | |

| Enamine | EN300-1143357-0.1g |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |

1997615-25-4 | 95% | 0.1g |

$1244.0 | 2023-10-26 |

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1997615-25-4 (1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量